Methyl 1-phenylcycloheptanecarboxylate
Description
Methyl 1-phenylcycloheptanecarboxylate is a bicyclic ester characterized by a seven-membered cycloheptane ring fused with a phenyl group and a methyl ester moiety. Its synthesis involves neutralization and extraction steps, as described in a European patent, yielding the compound as an oil with distinct spectral properties. The ¹H NMR spectrum (CDCl₃) reveals aromatic protons (δ 7.20–7.40 ppm, m, 5H), cycloheptane methylene/methine protons (δ 1.47–2.49 ppm), and a methoxy group (δ 3.82 ppm, s) . The molecular formula is inferred as C₁₅H₁₈O₂, with an approximate molecular weight of 242.3 g/mol, derived from analogous cyclohexane esters (e.g., methyl cyclohexanecarboxylate: 142.20 g/mol) .
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
methyl 1-phenylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C15H20O2/c1-17-14(16)15(11-7-2-3-8-12-15)13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
InChI Key |
KRLIZFHXCFRWDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Properties of Cycloalkane Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| Methyl 1-phenylcycloheptanecarboxylate | C₁₅H₁₈O₂ | ~242.3* | Not reported | 7-membered ring, phenyl, ester |
| Methyl cyclohexanecarboxylate | C₈H₁₂O₂ | 142.20 | 183 | 6-membered ring, ester |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | Not reported | 5-membered ring, amino, ester |
| Methyl salicylate | C₈H₈O₃ | 152.15 | 222 | Aromatic ester, hydroxyl |
*Estimated based on cyclohexane analog .
- Ring Size and Strain: The cycloheptane ring in the target compound reduces steric strain compared to smaller analogs like cyclobutane or cyclopentane derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate), which exhibit higher reactivity due to ring strain .
- Boiling Points: Larger rings (e.g., cycloheptane vs. Methyl cyclohexanecarboxylate boils at 183°C , while methyl salicylate (with an aromatic hydroxyl group) reaches 222°C . The cycloheptane analog likely falls within this range, though exact data are unavailable.
Chemical Reactivity and Functional Groups
- Ester Group Reactivity : Like methyl cyclohexanecarboxylate, the compound undergoes hydrolysis under acidic or basic conditions. However, the bulky cycloheptane ring may slow nucleophilic attack compared to less sterically hindered esters .
- Amino vs. Phenyl Substitutents: Methyl 3-aminocyclopentanecarboxylate (143.18 g/mol) features an amino group, enhancing nucleophilicity and enabling peptide coupling—a contrast to the phenyl group in the target compound, which contributes to aromatic stability and π-π interactions.
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